molecular formula C10H15N3O4S B2610726 methyl 5-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate CAS No. 1260995-95-6

methyl 5-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate

Cat. No.: B2610726
CAS No.: 1260995-95-6
M. Wt: 273.31
InChI Key: CZDVMNGCFQTFIQ-UHFFFAOYSA-N
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Description

Methyl 5-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate (CAS 1260995-95-6) is a high-purity chemical building block designed for advanced research and development. This heterocyclic compound features a piperidinylsulfonyl group and a methyl ester functionality, making it a versatile intermediate for the synthesis of more complex molecules. Its molecular formula is C 10 H 15 N 3 O 4 S with a molecular weight of 273.31 g/mol . This compound is of significant value in medicinal chemistry and drug discovery, particularly in the construction of DNA-encoded libraries and the development of novel heterocyclic hybrids . The pyrazole core is a privileged scaffold in pharmacology, present in numerous therapeutic agents due to its wide range of biological activities . Specifically, the structural motif of a piperidine ring linked to a pyrazole carboxylate is recognized as a valuable precursor for developing heterocyclic amino acids and chiral building blocks, which are crucial in modern drug discovery efforts for targets such as neurological disorders and infectious diseases . The sulfonyl group enhances the molecule's potential as a substrate for further functionalization, supporting diversity-oriented synthesis (DOS) strategies . This product is intended for research applications by qualified laboratory personnel only. It is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

methyl 5-piperidin-1-ylsulfonyl-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O4S/c1-17-10(14)8-7-11-12-9(8)18(15,16)13-5-3-2-4-6-13/h7H,2-6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZDVMNGCFQTFIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(NN=C1)S(=O)(=O)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a pyrazole derivative with a sulfonyl chloride in the presence of a base can yield the desired sulfonylated pyrazole compound. The subsequent esterification with methanol under acidic or basic conditions completes the synthesis .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .

Mechanism of Action

The mechanism of action of methyl 5-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The piperidine and pyrazole rings contribute to the compound’s binding affinity and specificity . These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares methyl 5-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate with structurally analogous pyrazole derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.

Structural and Functional Group Variations

Compound Name Substituents (Position) Key Functional Groups Biological Activity/Application Reference
This compound 5: Piperidin-1-ylsulfonyl; 4: Methyl ester Sulfonamide, ester Not explicitly stated (potential enzyme inhibition)
Methyl 5-amino-1-(2-pyrimidinyl)-1H-pyrazole-4-carboxylate 5: Amino; 1: Pyrimidinyl; 4: Methyl ester Amino, pyrimidine, ester Intermediate in kinase inhibitor synthesis
Ethyl 5-(4-methoxybenzyl)-1-(3-(phenylsulfonamido)phenyl)-1H-pyrazole-4-carboxylate 5: 4-Methoxybenzyl; 1: Phenylsulfonamido-phenyl; 4: Ethyl ester Sulfonamide, benzyl, ester Keap1 inhibitor (antioxidant response modulation)
Methyl 5-(phenylamino)-3-(3,4,5-trimethoxybenzamido)-1H-pyrazole-4-carboxylate 5: Phenylamino; 3: Trimethoxybenzamido; 4: Methyl ester Amide, methoxy, ester Antiproliferative and antioxidant agent
Methyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate 5: Difluoromethyl; 1: Methyl; 4: Methyl ester Fluorinated alkyl, ester High structural similarity (0.89) to fluorinated analogs

Substituent Effects on Properties

  • Electron-Withdrawing Groups: The piperidin-1-ylsulfonyl group in the target compound enhances polarity and stability compared to electron-donating groups like amino or methoxy . This may reduce metabolic degradation but increase solubility challenges.
  • Fluorinated Analogs : Compounds with difluoromethyl or trifluoromethyl groups (e.g., methyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate) exhibit higher lipophilicity and metabolic stability due to fluorine’s electronegativity and resistance to oxidation .
  • Ester vs.

Biological Activity

Methyl 5-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate is a compound that belongs to the pyrazole family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Pyrazole Ring : A five-membered ring containing two nitrogen atoms.
  • Piperidine Ring : A six-membered saturated ring containing one nitrogen atom.
  • Sulfonyl Group : Enhances solubility and biological activity.
  • Carboxylate Group : Contributes to the compound's reactivity and interaction with biological targets.
PropertyValue
Molecular FormulaC12H16N4O3S
Molecular Weight288.35 g/mol
CAS Number1251601-99-6

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.
  • Receptor Modulation : It can interact with various receptors, influencing signaling pathways critical for cellular responses.
  • Gene Expression Alteration : The compound may alter gene expression through interactions with transcription factors, potentially impacting cell proliferation and survival.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various pathogens:

  • Minimum Inhibitory Concentration (MIC) : Studies show promising MIC values, indicating strong antimicrobial effects against bacteria such as Staphylococcus aureus and Escherichia coli .
PathogenMIC (µg/mL)
Staphylococcus aureus0.22
Escherichia coli0.25

Anticancer Activity

The compound has shown potential in cancer research, particularly against breast cancer cell lines. In vitro studies demonstrated that this compound could induce apoptosis in cancer cells, especially in the MDA-MB-231 cell line .

Case Studies

  • Synergistic Effects with Doxorubicin :
    • A study investigated the combination of pyrazole compounds with doxorubicin in breast cancer treatment, revealing enhanced cytotoxicity when used together. The combination displayed a synergistic effect, improving treatment outcomes while minimizing side effects .
  • Antifungal Activity :
    • Another study highlighted the antifungal properties of pyrazole derivatives, with some compounds exhibiting notable activity against fungal strains at concentrations lower than standard antifungal agents .

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